molecular formula C25H45N13O7 B12608129 L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 647375-85-7

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12608129
CAS No.: 647375-85-7
M. Wt: 639.7 g/mol
InChI Key: PCKJOTNVQDYMLX-PYCKYVDESA-N
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Description

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is composed of multiple amino acids, including L-alanine, L-ornithine, L-histidine, and L-threonine, with diaminomethylidene groups attached to the ornithine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and subsequent deprotection steps.

Industrial Production Methods

Industrial production of this compound would likely follow similar principles as laboratory synthesis but on a larger scale. This involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product isolation.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the histidine and threonine residues.

    Reduction: The diaminomethylidene groups can be reduced under specific conditions.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and catalysts.

Mechanism of Action

The mechanism of action of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes and receptors. The diaminomethylidene groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucylglycine
  • L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid

Uniqueness

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific amino acid sequence and the presence of multiple diaminomethylidene groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

647375-85-7

Molecular Formula

C25H45N13O7

Molecular Weight

639.7 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C25H45N13O7/c1-12(26)19(40)35-15(5-3-7-32-24(27)28)20(41)37-17(9-14-10-31-11-34-14)21(42)38-18(13(2)39)22(43)36-16(23(44)45)6-4-8-33-25(29)30/h10-13,15-18,39H,3-9,26H2,1-2H3,(H,31,34)(H,35,40)(H,36,43)(H,37,41)(H,38,42)(H,44,45)(H4,27,28,32)(H4,29,30,33)/t12-,13+,15-,16-,17-,18-/m0/s1

InChI Key

PCKJOTNVQDYMLX-PYCKYVDESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N)O

Origin of Product

United States

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